

A Technical Guide to the Spectral Analysis of 1-Benzofuran-2-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzofuran-2-ylmethanol**

Cat. No.: **B1272951**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **1-Benzofuran-2-ylmethanol** (also known as 2-(Hydroxymethyl)benzofuran). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data from the parent benzofuran structure, predicted spectral values, and established principles of spectroscopic analysis. This information is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Molecular Structure and Properties

- Chemical Name: **1-Benzofuran-2-ylmethanol**
- Synonyms: 2-(Hydroxymethyl)benzofuran, Benzofuran-2-methanol
- CAS Number: 55038-01-2
- Molecular Formula: C₉H₈O₂[\[1\]](#)
- Molecular Weight: 148.16 g/mol

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[2] The following tables present the predicted ¹H and ¹³C NMR spectral data for **1-Benzofuran-2-ylmethanol**, based on the known spectra of benzofuran and the expected electronic effects of the hydroxymethyl substituent.

¹H NMR Spectral Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz
- Internal Standard: Tetramethylsilane (TMS)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.60	d	1H	H-7
~7.50	d	1H	H-4
~7.30	t	1H	H-5 or H-6
~7.22	t	1H	H-6 or H-5
~6.75	s	1H	H-3
~4.80	s	2H	-CH ₂ OH
~2.00 (broad)	s	1H	-CH ₂ OH

¹³C NMR Spectral Data (Predicted)

- Solvent: CDCl₃

- Frequency: 101 MHz

Chemical Shift (δ , ppm)	Carbon Assignment
~155.0	C-7a
~154.5	C-2
~128.5	C-3a
~124.0	C-5
~122.8	C-6
~121.0	C-4
~111.5	C-7
~103.0	C-3
~57.5	-CH ₂ OH

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[3] The table below lists the expected characteristic IR absorption bands for **1-Benzofuran-2-ylmethanol**.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H stretch	Alcohol (-OH)
3100 - 3000	Medium	C-H stretch (sp ²)	Aromatic C-H
2950 - 2850	Medium	C-H stretch (sp ³)	Aliphatic C-H (-CH ₂)
1600 - 1450	Medium-Strong	C=C stretch	Aromatic Ring
~1250	Strong	C-O stretch (asymmetric)	Aryl Ether (furan C-O-C)
1100 - 1000	Strong	C-O stretch	Primary Alcohol (-CH ₂ OH)
~750	Strong	C-H out-of-plane bend	ortho-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[4] The following data are predicted for **1-Benzofuran-2-ylmethanol**.

m/z (Mass-to-Charge Ratio)	Adduct/Fragment	Description
149.05971	[M+H] ⁺	Protonated molecular ion
148.05188	[M] ⁺	Molecular ion
147.04515	[M-H] ⁻	Deprotonated molecular ion
131.04969	[M+H-H ₂ O] ⁺	Loss of water from the protonated molecule
118.04186	[M-CH ₂ O] ⁺	Loss of formaldehyde
117.03405	[M-CH ₂ OH] ⁺	Loss of the hydroxymethyl radical

Experimental Protocols

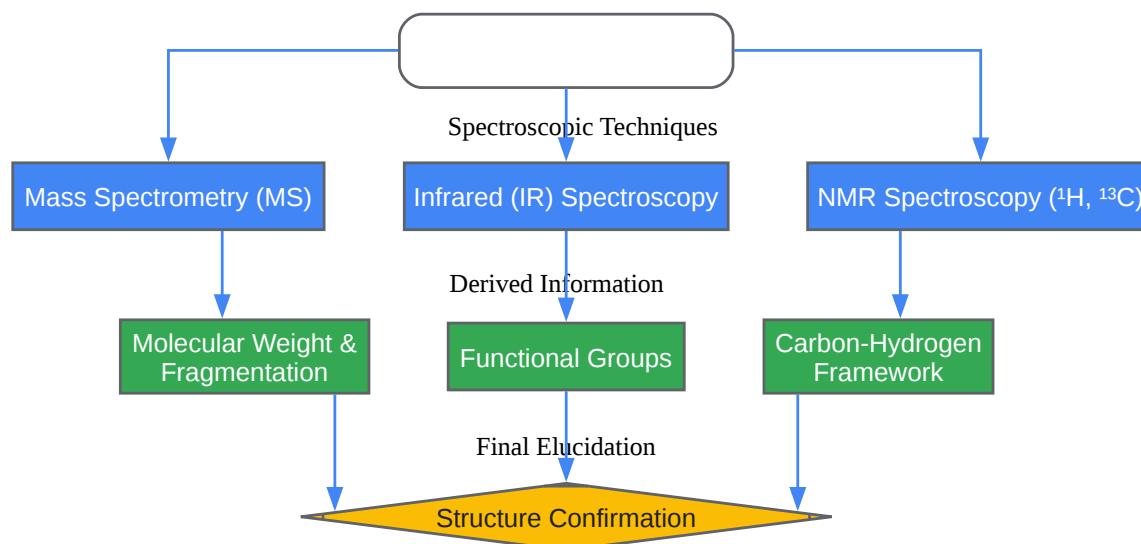
The following are generalized protocols for the acquisition of spectral data for organic compounds like **1-Benzofuran-2-ylmethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ^1H NMR spectrum. Following this, acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): If the sample is a low-melting solid or oil, place a small drop between two NaCl or KBr plates to create a thin film.
- Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 or CHCl_3).
- Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.^[3]


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.^[1]

- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common method for small molecules, which involves bombarding the sample with high-energy electrons to form a molecular ion and fragment ions.^[5] Electrospray ionization (ESI) is a softer technique often used with LC-MS.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **1-Benzofuran-2-ylmethanol** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-benzofuran-2-ylmethanol (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 2. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 3. 1-BENZOFURAN-2-YLMETHANOL | 55038-01-2 [chemicalbook.com]
- 4. Benzofuran [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-Benzofuran-2-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272951#spectral-data-of-1-benzofuran-2-ylmethanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com